4-Oxo-2-Nonenal Alkyne

Beschreibung

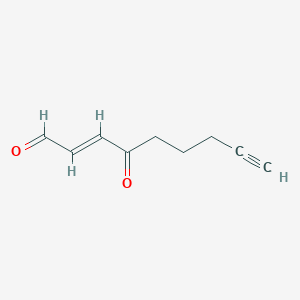

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-oxonon-2-en-8-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMTKWXGONLQR-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Oxo-2-Nonenal Alkyne

This guide provides a comprehensive overview of the synthesis and purification of 4-Oxo-2-Nonenal Alkyne, a critical chemical probe for researchers and professionals in drug development and cellular biology. This alkynated analog of 4-oxo-2-nonenal (ONE) allows for the investigation of cellular lipid peroxidation and the identification of protein targets through click chemistry.

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde produced during the peroxidation of ω-6 polyunsaturated fatty acids.[1][2] It readily modifies proteins, primarily on lysine and histidine residues, leading to protein cross-linking and cellular dysfunction.[2] These modifications are implicated in a variety of pathological conditions, including cancer and degenerative diseases.[3] The introduction of a terminal alkyne group to create this compound provides a powerful tool for studying the biological roles of ONE. This "click chemistry" handle enables the specific and efficient labeling and enrichment of ONE-modified proteins and other biomolecules for subsequent analysis.[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated carbonyl system, followed by oxidation of a hydroxyl precursor. The following protocol is a synthesized methodology based on established procedures for similar compounds.[6][7]

Overall Synthesis Scheme

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Convenient and efficient syntheses of 4-hydroxy-2(E)-nonenal and 4-oxo-2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of 4-Oxo-2-Nonenal Alkyne Protein Adduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of n-6 polyunsaturated fatty acids.[1] It is considered a more potent electrophile than its well-studied counterpart, 4-hydroxy-2-nonenal (HNE).[2] The high reactivity of ONE towards nucleophilic amino acid residues in proteins leads to the formation of covalent adducts, a process implicated in cellular signaling, oxidative stress, and the pathogenesis of various diseases.[3] Understanding the precise mechanisms of ONE-protein adduction is crucial for elucidating its biological roles and for the development of therapeutic strategies targeting oxidative damage.

This technical guide provides a comprehensive overview of the mechanisms underlying 4-Oxo-2-Nonenal protein adduction, with a particular focus on the use of alkyne-tagged ONE probes for the identification and characterization of adducted proteins. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical post-translational modification.

The Core Mechanism of 4-Oxo-2-Nonenal Protein Adduction

ONE possesses two primary electrophilic centers: the β-carbon of the α,β-unsaturated system and the aldehydic carbonyl carbon. These sites are susceptible to nucleophilic attack by the side chains of several amino acid residues within proteins.

The primary mechanism of adduction involves the following key reactions:

-

Michael Addition: Nucleophilic amino acid residues, particularly the thiol group of Cysteine (Cys) and the imidazole ring of Histidine (His), attack the β-carbon (C3) of the α,β-unsaturated aldehyde system of ONE. This 1,4-conjugate addition is a major pathway for the formation of stable ONE-protein adducts.[4] The reactivity of amino acids towards ONE follows the order: Cys >> His > Lys > Arg.[4]

-

Schiff Base Formation: The primary amine groups of Lysine (Lys) residues can react with the aldehydic carbonyl group (C1) of ONE to form a reversible Schiff base (imine).[2]

-

Secondary Reactions and Cross-linking: The initial Michael adducts and Schiff bases can undergo further intramolecular or intermolecular reactions, leading to a variety of stable and complex modifications.

-

Pyrrole Formation: The initial Michael adducts, which are 4-ketoaldehydes, can condense with a primary amine (e.g., from a Lys residue) to form stable pyrrole derivatives. This can result in intramolecular or intermolecular protein cross-links.[2]

-

Ketoamide Formation: The reversible Schiff base formed with Lysine can rearrange to form a more stable ketoamide adduct. This is a prominent and long-lived marker of ONE-protein modification.[2]

-

The diverse reactivity of ONE leads to a heterogeneous population of protein modifications, which can alter protein structure, function, and interaction networks.

Visualization of Key Pathways

The following diagrams illustrate the primary mechanisms of ONE-protein adduction and a typical experimental workflow for their investigation using an alkyne-tagged ONE probe.

Quantitative Data on ONE-Protein Adduction

The use of advanced mass spectrometry-based proteomic techniques has enabled the identification and quantification of specific protein targets of ONE. The following tables summarize key quantitative findings from the literature.

Table 1: Identified Protein Targets of 4-Oxo-2-Nonenal Adduction

| Protein Name | Gene Name | Organism/Cell Line | Modification Site(s) | Adduct Type(s) | Biological Context | Reference |

| Apolipoprotein A-I | APOA1 | Human HDL | Lys-12, Lys-23, Lys-96, Lys-226 | Ketoamide | Familial Hypercholesterolemia | [5] |

| Apomyoglobin | MB | Horse | His-24 | Michael Adduct | Model Protein Study | [6] |

| Apomyoglobin | MB | Horse | Lys-16, Lys-145 | Pyrrolinone | Model Protein Study | [6] |

| Apomyoglobin | MB | Horse | His-24, Lys-16 | Pyrrole Cross-link | Model Protein Study | [6] |

| Various | - | RKO Cells | Cysteine, Lysine | Michael Adduct, Ketoamide, Schiff Base, Pyrrole | Chemoproteomic Profiling | [3] |

Table 2: Relative Reactivity of Nucleophiles with 4-Oxo-2-Nonenal

| Nucleophile | Relative Reactivity Order | Notes | Reference |

| Amino Acids | Cys >> His > Lys > Arg | The thiol group of Cysteine is the most reactive nucleophile towards ONE. Arginine reactivity is unique to ONE compared to HNE. | [4] |

| 4-ONE vs. 4-HNE | 4-ONE > 4-HNE | 4-ONE is significantly more reactive with protein nucleophiles than 4-HNE. | [2] |

Experimental Protocols

Synthesis of this compound Probe ((E)-4-oxonon-2-en-8-ynal)

Note: The following is a proposed synthetic route based on established methods for the synthesis of HNE-alkyne and ONE.

Step 1: Synthesis of the Phosphonate Reagent A Horner-Wadsworth-Emmons approach can be utilized. The synthesis would begin with the preparation of a suitable phosphonate reagent, such as diethyl (4-oxononan-2-yl)phosphonate, which can be synthesized from commercially available starting materials.

Step 2: Horner-Wadsworth-Emmons Reaction The phosphonate reagent is then reacted with glyoxal in the presence of a base (e.g., sodium hydride) to form the α,β-unsaturated ketone backbone of the ONE-alkyne probe. This reaction typically yields the (E)-isomer with high selectivity.

Step 3: Introduction of the Alkyne Moiety The alkyne functionality can be introduced prior to the Horner-Wadsworth-Emmons reaction by using a starting material that already contains a terminal alkyne, such as 5-hexynal.

Step 4: Oxidation to the Aldehyde If a protected aldehyde was used in the Horner-Wadsworth-Emmons reaction, a deprotection step followed by a mild oxidation (e.g., with Dess-Martin periodinane) would yield the final this compound probe.

Purification and Characterization: Purification at each step would be performed using column chromatography. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol for Labeling, Enrichment, and Identification of ONE-Adducted Proteins

This protocol is adapted from the chemoproteomic workflow described by Sun et al., 2017.[3]

1. Cell Culture and Treatment with ONE-Alkyne Probe:

-

Culture cells of interest (e.g., RKO cells) to approximately 80% confluency.

-

Treat the cells with varying concentrations of the this compound probe (e.g., 0-50 µM) for a specified time (e.g., 4 hours).

-

Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

3. Click Chemistry Reaction:

-

To the cell lysate, add the following click chemistry reagents in order:

-

Biotin-azide reporter (e.g., 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

-

Copper(II) sulfate (CuSO₄) (1 mM)

-

-

Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

4. Protein Precipitation and Solubilization:

-

Precipitate the proteins from the reaction mixture using a methanol/chloroform/water procedure to remove excess reagents.

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

5. Streptavidin Affinity Purification:

-

Incubate the solubilized proteins with streptavidin-agarose beads overnight at 4°C to enrich for biotinylated (i.e., ONE-adducted) proteins.

-

Wash the beads extensively with buffers of decreasing SDS concentration and finally with a urea-containing buffer to remove non-specifically bound proteins.

6. On-Bead Tryptic Digestion:

-

Resuspend the streptavidin beads in a digestion buffer (e.g., 2 M urea, 100 mM Tris-HCl pH 8.0, 2 mM DTT).

-

Add sequencing-grade modified trypsin and incubate overnight at 37°C.

-

Alkylate the peptides with iodoacetamide.

-

Collect the supernatant containing the digested peptides.

7. LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Employ a data-dependent acquisition method to fragment the most abundant peptide ions.

8. Data Analysis:

-

Search the raw MS/MS data against a relevant protein database using a search engine such as MaxQuant or SEQUEST.

-

Specify the ONE-adduct mass modification on Cysteine, Histidine, and Lysine residues as a variable modification.

-

Perform quantitative analysis to identify proteins that are significantly enriched in the ONE-alkyne treated samples compared to the control.

-

Validate the identified adduction sites by manual inspection of the MS/MS spectra.

Conclusion

The study of 4-Oxo-2-Nonenal protein adduction is a rapidly evolving field with significant implications for understanding the molecular basis of diseases associated with oxidative stress. The use of alkyne-tagged ONE probes in conjunction with click chemistry and advanced mass spectrometry provides a powerful toolkit for the comprehensive identification and quantification of ONE-modified proteins in complex biological systems. This technical guide offers a foundational understanding of the core mechanisms and experimental approaches in this area, providing a valuable resource for researchers and professionals in drug discovery and development. Further investigation into the functional consequences of specific ONE adducts will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-2-Nonenal Alkyne as a Lipid Peroxidation Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a consequence of oxidative stress, is the process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs).[1] This process unfolds in three stages: initiation, propagation, and termination, leading to the generation of various reactive aldehydes.[1][2] Among these, α,β-unsaturated aldehydes such as 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (4-ONE) are particularly significant due to their high reactivity and toxicity.[1][3] 4-ONE, derived from the oxidation of ω-6 PUFAs like linoleic and arachidonic acid, is a potent electrophile that readily modifies proteins by forming adducts with nucleophilic amino acid residues, including lysine, cysteine, and histidine.[4][5][6] This modification can alter protein structure and function, implicating 4-ONE in the pathophysiology of various diseases.[7]

To investigate the specific protein targets of 4-ONE and understand its role in cellular signaling and pathology, researchers utilize chemical probes. 4-Oxo-2-Nonenal Alkyne ((E)-4-oxonon-2-en-8-ynal) is a powerful tool for this purpose. It is a synthetic analog of 4-ONE that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo a highly specific and efficient reaction with an azide-containing reporter molecule in a process known as "click chemistry".[8][9] By treating cells or lysates with 4-ONE Alkyne, the probe covalently binds to the same protein targets as endogenous 4-ONE. These modified proteins can then be tagged with a reporter azide (e.g., fluorescent azide for imaging or biotin azide for enrichment and mass spectrometry-based identification), enabling the visualization, isolation, and identification of 4-ONE targets.[8][10]

Mechanism of Action and Detection

The utility of this compound as a probe is rooted in its chemical reactivity, which mirrors that of its endogenous counterpart. The α,β-unsaturated carbonyl structure of 4-ONE is highly electrophilic, making it susceptible to attack by nucleophilic side chains of amino acids in proteins.

-

Protein Adduction : The 4-ONE Alkyne probe reacts with proteins primarily through two mechanisms:

-

Michael Addition : Nucleophilic residues, particularly the thiol group of cysteine and the imidazole group of histidine, attack the β-carbon of the unsaturated aldehyde.

-

Schiff Base Formation : The aldehyde group reacts with the ε-amino group of lysine residues to form a Schiff base, which can be further stabilized. 4-ONE is also capable of forming a stable 4-ketoamide adduct with lysine.[6]

-

-

Click Chemistry Reaction : After the alkyne-tagged probe has formed adducts with its protein targets, the alkyne handle is used for detection. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9] In this reaction, the terminal alkyne of the probe is "clicked" to an azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide or Biotin Azide). This forms a stable triazole linkage, covalently attaching the reporter to the protein target.[8][9]

-

Downstream Analysis :

-

Fluorescence Microscopy : If a fluorescent azide is used, the protein targets of 4-ONE can be visualized within fixed cells, revealing their subcellular localization.[8]

-

Proteomic Profiling : If a biotin azide is used, the tagged proteins can be enriched from complex cell lysates using streptavidin-coated beads. The enriched proteins are then digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a proteome-wide map of 4-ONE adduction.[10]

-

Visualized Pathways and Workflows

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Oxo-2-nonenal - Wikipedia [en.wikipedia.org]

- 8. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells. | Sigma-Aldrich [sigmaaldrich.com]

The Biological Reactivity of 4-Oxo-2-Nonenal Alkyne: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the biological reactivity of 4-Oxo-2-Nonenal (ONE), a highly reactive lipid peroxidation product, with a focus on the utility of its alkyne-tagged derivative (4-ONE-alkyne) as a chemical probe. 4-ONE is notably more reactive and cytotoxic than its more studied counterpart, 4-hydroxy-2-nonenal (4-HNE).[1][2] This guide will detail its reactivity with key biological nucleophiles, its impact on cellular signaling pathways, and provide comprehensive experimental protocols for its study.

Chemical Reactivity and Protein Adduction

4-Oxo-2-nonenal is an α,β-unsaturated aldehyde, and its reactivity is characterized by its electrophilic nature, readily forming covalent adducts with nucleophilic residues on proteins.[2][3] The presence of a ketone at the C4 position significantly enhances its reactivity compared to the hydroxyl group in 4-HNE. 4-ONE primarily reacts with proteins via two main mechanisms: Michael addition and the formation of Schiff bases, which can lead to more complex adducts like pyrroles and protein cross-links.[4]

The primary amino acid targets for 4-ONE adduction are cysteine, histidine, and lysine, with a demonstrated reactivity order of Cys >> His > Lys.[3][5] Notably, unlike 4-HNE, 4-ONE has also been shown to react with arginine residues.[3][5] The alkyne tag on 4-ONE-alkyne is strategically placed at the terminus of the alkyl chain, distal to the reactive α,β-unsaturated aldehyde moiety, to minimize interference with its inherent reactivity. This alkyne group serves as a bioorthogonal handle for "click chemistry," enabling the detection, visualization, and enrichment of 4-ONE-adducted proteins.

Quantitative Reactivity Data

The following table summarizes the known quantitative data on the reactivity of 4-ONE with amino acid nucleophiles compared to 4-HNE.

| Analyte | Nucleophile | Bimolecular Rate Constant (M⁻¹s⁻¹) | Fold Difference (ONE vs. HNE) | Reference |

| 4-Oxo-2-nonenal (ONE) | Cysteine | 186 | >150x | [6] |

| 4-Hydroxy-2-nonenal (HNE) | Cysteine | 1.21 | [6] | |

| 4-Oxo-2-nonenal (ONE) | Glutathione (GSH) | 145 | ~110x | [6] |

| 4-Hydroxy-2-nonenal (HNE) | Glutathione (GSH) | 1.33 | [6] |

Table 1: Comparative Reactivity of 4-ONE and 4-HNE with Thiol Nucleophiles. The data clearly indicates the significantly higher reactivity of 4-ONE towards cysteine and glutathione, key players in cellular redox homeostasis.

Impact on Cellular Signaling Pathways

The high electrophilic reactivity of 4-ONE allows it to modulate various critical signaling pathways, primarily through the adduction of key regulatory proteins. The effects of the less reactive 4-HNE on these pathways are well-documented, and it is anticipated that 4-ONE elicits similar, if not more potent, responses.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[7] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophiles like 4-HNE and 4-ONE can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8][9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[7][8]

References

- 1. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-2-Nonenal Alkyne: Stability, Storage, and Handling

For researchers, scientists, and drug development professionals utilizing 4-Oxo-2-Nonenal Alkyne (4-ONE Alkyne) as a probe for studying lipid peroxidation and covalent modification of biomolecules, a thorough understanding of its stability and handling is paramount. This guide provides a comprehensive overview of the storage conditions, chemical stability, and key experimental considerations for this reactive lipid electrophile.

Overview of this compound

4-Oxo-2-Nonenal (4-ONE) is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1][2] It is a potent electrophile that readily forms covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine, thereby altering their structure and function.[1][3][4] 4-ONE Alkyne is a synthetically modified version of 4-ONE that incorporates a terminal alkyne group. This modification allows for the detection and identification of 4-ONE-modified biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction commonly known as "click chemistry".[3][5]

Stability and Storage Conditions

The stability of this compound is critically dependent on temperature and the absence of nucleophiles. The inherent reactivity of the α,β-unsaturated aldehyde moiety makes it susceptible to degradation if not stored and handled properly.

Recommended Storage

Quantitative data from suppliers indicates that this compound should be stored at -80°C .[3] Under these conditions, it is reported to be stable for at least one year .[3] The compound is typically supplied as a solution in an inert solvent, such as methyl acetate.[3] It is crucial to store the compound in its original packaging, tightly sealed to prevent solvent evaporation and exposure to moisture.

In-Solution Stability

While stable at -80°C in an inert solvent, the stability of this compound in working solutions is limited due to its high reactivity. As an electrophile, it will react with any nucleophiles present in the solution. This includes common biological buffer components (e.g., Tris, which contains a primary amine), amino acids in cell culture media, and thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol).

Key Considerations for In-Solution Use:

-

Solvent Choice: For short-term storage of stock solutions, aprotic solvents such as DMF, DMSO, or ethanol are recommended.[3] However, prolonged storage in these solvents at room temperature is not advised.

-

Aqueous Buffers: Prepare aqueous solutions of this compound immediately before use. Avoid buffers containing primary or secondary amines or thiols. Phosphate-buffered saline (PBS) is a more suitable choice.[3]

-

pH: The reactivity of α,β-unsaturated aldehydes can be pH-dependent. At basic pH, the rate of Michael addition with nucleophiles may increase. It is advisable to maintain a neutral pH (around 7.2-7.4) for experimental procedures.

-

Working Concentrations: Use the lowest effective concentration for your experiments to minimize off-target reactions and potential cytotoxicity.

Data Presentation

The following tables summarize the key physical and storage properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Formal Name | 4-oxo-2E-Nonen-8-ynal | [3] |

| Synonyms | 4-ONE Alkyne, Alkynyl 4-oxo-2-Nonenal | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Formula Weight | 150.2 g/mol | [3] |

| Formulation | A solution in methyl acetate (typically 1 mg/ml) | [3] |

| λmax | 226 nm | [3] |

Table 2: Recommended Storage and Stability

| Parameter | Recommendation | Reference |

| Storage Temperature | -80°C | [3] |

| Shipping Conditions | Dry ice | [3] |

| Long-Term Stability | ≥ 1 year (at -80°C) | [3] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| DMF | ~1 mg/ml | [3] |

| DMSO | ~1 mg/ml | [3] |

| Ethanol | ~10 mg/ml | [3] |

| PBS (pH 7.2) | ~5 mg/ml | [3] |

Experimental Protocols

Given the reactive nature of this compound, careful handling is essential. The following are generalized protocols for its use in cell-based assays and subsequent click chemistry reactions.

General Protocol for Cellular Treatment

-

Preparation of Stock Solution: Thaw the vial of this compound on ice. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO or ethanol).

-

Preparation of Working Solution: Immediately before treating cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the compound to the medium and mix well just prior to adding it to the cells to ensure uniform exposure and minimize degradation.

-

Cellular Treatment: Replace the existing medium with the medium containing this compound. Incubate the cells for the desired period. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.

-

Cell Lysis: After treatment, wash the cells with cold PBS to remove any unreacted compound. Proceed immediately with cell lysis using a buffer compatible with downstream applications (e.g., click chemistry and/or immunoprecipitation). Lysis buffers should ideally be free of strong nucleophiles.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the "clicking" of an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) onto the alkyne-tagged proteins in a cell lysate.

Reagents:

-

Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 500 mM stock in water, freshly prepared. TCEP is a more stable reducing agent than sodium ascorbate.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand: 10 mM stock in DMSO.

-

Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide): 10 mM stock in DMSO.

-

Cell Lysate: Containing 4-ONE Alkyne-modified proteins.

Procedure:

-

To 50 µL of cell lysate (containing 50-100 µg of protein), add the following reagents in order, vortexing gently after each addition:

-

1 µL of Azide-reporter stock solution.

-

2 µL of CuSO₄ stock solution.

-

2 µL of TBTA stock solution.

-

-

Initiate the reaction by adding 2 µL of freshly prepared TCEP or sodium ascorbate stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

The "clicked" lysate is now ready for downstream analysis, such as gel electrophoresis, western blotting, or affinity purification (if a biotin-azide reporter was used).

Mandatory Visualizations

Signaling and Reactivity Pathway

The primary "signaling" of this compound is its covalent adduction to cellular proteins, leading to altered protein function and cellular stress responses. The following diagram illustrates this process and the subsequent detection via click chemistry.

Experimental Workflow

The following diagram outlines a typical experimental workflow for identifying protein targets of this compound.

References

- 1. quora.com [quora.com]

- 2. This compound - Biochemicals - CAT N°: 17104 [bertin-bioreagent.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of 4-Oxo-2-Nonenal Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of n-6 polyunsaturated fatty acids. Its potent electrophilicity drives covalent adduction to cellular nucleophiles, primarily proteins, thereby modulating signaling pathways and contributing to cellular stress and toxicity. The alkyne analog, 4-Oxo-2-Nonenal Alkyne (ONE-alkyne), has emerged as a powerful chemical probe for identifying the cellular targets of this reactive lipid species. By incorporating a terminal alkyne, ONE-alkyne allows for the "click" conjugation of a reporter tag (e.g., biotin or a fluorophore) after it has covalently bound to its protein targets. This enables the enrichment, identification, and quantification of these target proteins, providing invaluable insights into the mechanisms of ONE-induced cellular effects. This guide provides a comprehensive overview of the electrophilic nature of ONE-alkyne, its reactivity with biological nucleophiles, and its application in chemoproteomic workflows.

Core Concepts: Electrophilicity and Reactivity

The high electrophilicity of ONE, and by extension ONE-alkyne, is conferred by its α,β-unsaturated carbonyl system. This arrangement creates two primary sites for nucleophilic attack: the C3 position via Michael addition and the C1 aldehyde via Schiff base formation. The ketone at the C4 position further enhances the reactivity of the molecule compared to its more studied counterpart, 4-hydroxy-2-nonenal (HNE).[1]

Reactivity with Amino Acid Residues

The primary targets of ONE within the proteome are nucleophilic amino acid residues. The order of reactivity is generally accepted as Cysteine >> Histidine > Lysine > Arginine.[2][3] Cysteine residues, with their highly nucleophilic thiol groups, are the most frequent targets of Michael addition. Histidine and lysine residues can also undergo Michael addition, while lysine residues can additionally form Schiff bases with the C1 aldehyde.

Quantitative Analysis of Reactivity

The electrophilicity of 4-Oxo-2-Nonenal has been quantified through the determination of bimolecular rate constants for its reaction with various amino acid nucleophiles. These values provide a quantitative measure of the reactivity of ONE and are essential for understanding its biological activity. The data presented below is for the parent compound, 4-Oxo-2-Nonenal, and is considered a close approximation for the reactivity of this compound, as the terminal alkyne is not expected to significantly influence the electrophilic nature of the α,β-unsaturated carbonyl moiety.

| Nucleophile | Amino Acid | Bimolecular Rate Constant (M⁻¹s⁻¹) | Reference |

| N-α-acetyl-cysteine | Cysteine | 141 ± 13 | Doorn, J. A., et al. (2002) |

| N-α-acetyl-histidine | Histidine | 1.8 ± 0.1 | Doorn, J. A., et al. (2002) |

| N-α-acetyl-lysine | Lysine | 0.21 ± 0.01 | Doorn, J. A., et al. (2002) |

Experimental Protocols

The use of this compound as a chemical probe involves a multi-step workflow, beginning with the treatment of cells or lysates, followed by a click chemistry reaction to attach a reporter tag, and culminating in proteomic analysis to identify the modified proteins.

Chemoproteomic Workflow for Target Identification of this compound

Detailed Methodologies

1. Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency (typically 70-80%).

-

Treat cells with this compound at a final concentration of 10-50 µM in serum-free media for 1-4 hours. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method such as the BCA assay.

3. Click Chemistry Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

To 1 mg of protein lysate, add the following click chemistry reagents in order:

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)

-

Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin) (final concentration: 100 µM)

-

Copper(II) sulfate (CuSO₄) (final concentration: 1 mM)

-

-

Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

4. Protein Precipitation and Enrichment:

-

Precipitate the proteins from the reaction mixture using a methanol/chloroform/water procedure.

-

Resuspend the protein pellet in a buffer containing SDS.

-

Incubate the resuspended proteins with streptavidin-conjugated beads for 2 hours at room temperature to enrich for biotinylated proteins.

5. On-Bead Digestion and Mass Spectrometry:

-

Wash the streptavidin beads extensively to remove non-specifically bound proteins.

-

Perform on-bead digestion of the captured proteins using trypsin overnight at 37°C.

-

Elute the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

-

Search the resulting MS/MS spectra against a protein database to identify the peptides and corresponding proteins that were modified by this compound.

Signaling Pathway Modulation

4-Oxo-2-Nonenal is a known modulator of cellular signaling pathways, particularly those involved in the response to oxidative stress. A key pathway affected by electrophiles like ONE is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles like ONE can covalently modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, inducing their expression.

Conclusion

This compound is a powerful tool for investigating the cellular targets of the highly reactive lipid peroxidation product, 4-Oxo-2-Nonenal. Its high electrophilicity, driven by the α,β-unsaturated carbonyl system, leads to the covalent modification of key cellular proteins, particularly on cysteine residues. By leveraging the alkyne tag for click chemistry-based proteomics, researchers can gain a deeper understanding of the molecular mechanisms underlying ONE-induced cellular signaling and pathophysiology. This knowledge is critical for the development of novel therapeutic strategies for diseases associated with oxidative stress and lipid peroxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-hydroxy-2-nonenal protects against cardiac ischemia-reperfusion injury via the Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxo-2-Nonenal Alkyne: A Technical Guide to Studying Protein Carbonylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification, often resulting from oxidative stress, that serves as a key biomarker for cellular damage. This modification can lead to a loss of protein function, aggregation, and has been implicated in the progression of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndrome.[1][2] One of the key drivers of protein carbonylation is the formation of reactive carbonyl species (RCS) through the peroxidation of polyunsaturated fatty acids. 4-Oxo-2-nonenal (4-ONE) is a highly reactive α,β-unsaturated keto-aldehyde that is a major product of lipid peroxidation.[3] Due to its high reactivity, 4-ONE readily forms adducts with proteins, primarily on cysteine, histidine, and lysine residues, leading to their carbonylation.[4][5]

The study of protein carbonylation has traditionally relied on methods such as the 2,4-dinitrophenylhydrazine (DNPH) assay.[2][6] While robust, the DNPH method has limitations in terms of sensitivity and its ability to identify specific carbonylated proteins in complex biological samples. To address these limitations, chemical probes coupled with bioorthogonal chemistry have emerged as powerful tools. This guide focuses on the use of 4-Oxo-2-Nonenal Alkyne (4-ONE-Alkyne) , a chemical probe designed for the sensitive and specific detection and identification of 4-ONE-modified proteins.[7][8] The terminal alkyne group on the 4-ONE molecule allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," with azide-tagged reporter molecules (e.g., biotin-azide or a fluorescent-azide).[9][10] This enables the enrichment and visualization of 4-ONE-carbonylated proteins for downstream analysis by mass spectrometry or Western blotting.

This technical guide provides an in-depth overview of the application of 4-ONE-Alkyne for studying protein carbonylation, including proposed synthesis, detailed experimental protocols, and data interpretation.

Chemical Properties and Reactivity

4-ONE is a more reactive protein modifier compared to its more studied counterpart, 4-hydroxy-2-nonenal (4-HNE).[4] The presence of the ketone group at the C4 position enhances its electrophilicity. The primary mechanism of protein adduction is through Michael addition to the nucleophilic side chains of cysteine, histidine, and lysine residues.[4][5]

Proposed Synthesis of this compound:

While this compound is commercially available, a representative synthesis can be adapted from methods used for similar compounds.[7][8] A plausible synthetic route involves the oxidation of a 4-hydroxy-2-nonenal alkyne precursor. The synthesis of the precursor could be achieved via a Grignard reaction between a protected fumaraldehyde monoacetal and an alkyne-containing bromopentane, followed by deprotection. The resulting 4-hydroxy-2-nonenal alkyne can then be oxidized to this compound using a mild oxidizing agent like pyridinium chlorochromate.

Data Presentation: Quantitative Analysis of Protein Carbonylation

Table 1: Quantitative Proteomic Analysis of aHNE-Alkylated Proteins in RKO Cells

| Treatment Group | Number of Identified Alkylated Proteins | Number of Quantified Alkylation Sites |

| Control (DMSO) | 150 | 210 |

| aHNE (10 µM) | 344 | 489 |

| aHNE (50 µM) | 417 | 652 |

This table summarizes representative data from a quantitative chemoproteomics study using an alkynyl analogue of HNE (aHNE). The data demonstrates a dose-dependent increase in the number of identified and quantified alkylated proteins and sites.[1][11]

Table 2: Comparison of Protein Carbonyl Quantification Methods

| Method | Sample Type | Carbonyl Content (nmol/mg protein) | Relative Standard Deviation (%) |

| DNPH Spectrophotometric Assay | Oxidized BSA | 8.5 ± 0.9 | 10.6 |

| DNPH ELISA | Oxidized BSA | 9.2 ± 0.6 | 6.5 |

| DNPH Dot Blot | Oxidized BSA | 9.5 ± 0.5 | 5.3 |

| Alkyne Probe with Mass Spec | Not Directly Comparable | N/A | N/A |

This table provides a comparative overview of the precision of different DNPH-based methods for quantifying protein carbonyls in a model protein sample.[6][12][13] The alkyne probe with mass spectrometry provides site-specific relative quantification rather than a total carbonyl content.

Experimental Protocols

The following protocols provide detailed methodologies for the use of 4-ONE-Alkyne to label, enrich, and identify carbonylated proteins.

Protocol 1: Labeling of Proteins in Cultured Cells with 4-ONE-Alkyne

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of 4-ONE-Alkyne (typically in the range of 10-100 µM) or vehicle control (e.g., DMSO) in serum-free media for a specified duration (e.g., 2-4 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the 4-ONE-alkyne-labeled proteins.

-

Prepare Click Chemistry Reagents:

-

Biotin-Azide stock solution (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following:

-

Protein lysate (e.g., 1 mg of total protein).

-

Biotin-Azide to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

-

Vortex briefly to mix.

-

Add CuSO4 to a final concentration of 1 mM to initiate the reaction.

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Protocol 3: Enrichment of Biotinylated Proteins for Mass Spectrometry

-

Protein Precipitation:

-

Precipitate the protein from the click chemistry reaction mixture by adding four volumes of ice-cold acetone.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully remove the supernatant and wash the pellet with ice-cold methanol.

-

-

Resuspension and Enrichment:

-

Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS).

-

Add streptavidin-agarose beads to the resuspended protein solution.

-

Incubate for 2 hours at room temperature with rotation to allow for binding of the biotinylated proteins to the beads.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads sequentially with:

-

1% SDS in PBS (3 times)

-

6 M urea in PBS (3 times)

-

PBS (3 times)

-

-

-

On-Bead Digestion:

-

Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C.

-

-

Peptide Elution and Desalting:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

-

Protocol 4: Western Blot Analysis of 4-ONE-Alkyne Labeled Proteins

-

Click Reaction with Fluorescent or Biotin Tag:

-

Perform the click chemistry reaction as described in Protocol 2, using either a fluorescent-azide (e.g., Azide-Fluor 488) or biotin-azide.

-

-

SDS-PAGE and Transfer:

-

Detection:

-

For fluorescently tagged proteins: Directly visualize the membrane using a fluorescent gel imager at the appropriate excitation and emission wavelengths.

-

For biotin-tagged proteins:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.[14][17][18]

-

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

The this compound probe represents a significant advancement in the study of protein carbonylation. By leveraging the power of click chemistry, this tool offers high sensitivity and specificity for the detection and identification of proteins modified by this highly reactive lipid peroxidation product. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate the role of 4-ONE-mediated protein carbonylation in various physiological and pathological contexts. The ability to identify specific protein targets of 4-ONE will undoubtedly provide deeper insights into the mechanisms of oxidative stress-related diseases and may unveil novel therapeutic targets for drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of Protein Carbonylation by Dot Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 16. origene.com [origene.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Oxo-2-Nonenal Alkyne Click Chemistry in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-nonenal (4-ONE) is a highly reactive lipid electrophile generated during the peroxidation of n-6 polyunsaturated fatty acids. Due to its reactivity, 4-ONE readily forms covalent adducts with cellular macromolecules, particularly proteins, on nucleophilic amino acid residues such as cysteine, histidine, and lysine.[1] These modifications can alter protein structure and function, thereby impacting cellular signaling pathways and contributing to the pathophysiology of various diseases associated with oxidative stress, including cardiovascular and neurodegenerative diseases.[2][3]

The study of 4-ONE-protein adducts is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. The use of a 4-Oxo-2-Nonenal Alkyne probe, in conjunction with click chemistry, provides a powerful and specific method for the detection, enrichment, and identification of 4-ONE-modified proteins in complex biological samples like cell lysates.[4][5] This bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition of the alkyne-tagged 4-ONE probe to an azide-containing reporter molecule, such as biotin-azide or a fluorescent-azide, enabling downstream detection and analysis.[6][7]

These application notes provide a detailed protocol for the labeling and identification of 4-ONE adducted proteins in cell lysates using a this compound probe and click chemistry. The protocol is adapted from established methods for the analogous lipid electrophile, 4-Hydroxy-2-Nonenal (HNE) Alkyne.

Principle of the Method

The experimental workflow involves three main stages:

-

Labeling of Cellular Proteins: Cells are lysed and the lysate is treated with a this compound probe. The electrophilic aldehyde of the 4-ONE moiety reacts with nucleophilic residues on proteins, forming stable covalent adducts.

-

Click Chemistry Reaction: The alkyne-tagged proteins are then subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction with an azide-functionalized reporter tag (e.g., Biotin-Azide). This results in the covalent attachment of the reporter tag to the 4-ONE-modified proteins.

-

Downstream Analysis: The tagged proteins can be enriched (e.g., using streptavidin beads for biotin-tagged proteins) and subsequently identified and quantified using mass spectrometry (LC-MS/MS).

References

- 1. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. interchim.fr [interchim.fr]

Application Notes and Protocols for In-Gel Fluorescence Detection of Protein Carbonylation using 4-Oxo-2-Nonenal Alkyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of carbonylated proteins in complex biological samples using 4-Oxo-2-Nonenal Alkyne (ONE-Alkyne), a powerful tool for studying oxidative stress and its role in various disease states.

Introduction

Protein carbonylation is an irreversible post-translational modification that serves as a major biomarker for oxidative stress. This modification can lead to a loss of protein function and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes.[1][2] 4-Oxo-2-nonenal (ONE) is a highly reactive lipid peroxidation product that readily adducts to proteins, leading to their carbonylation.[3][4][5] The use of a terminal alkyne-modified version of ONE, this compound, allows for the sensitive and specific detection of these modified proteins through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[1][6] This method enables the covalent attachment of a fluorescent azide reporter dye, facilitating direct in-gel fluorescence detection.[7][8]

Principle of the Method

The workflow for in-gel fluorescence detection of ONE-adducted proteins involves a two-step process. First, cells or protein lysates are treated with ONE-Alkyne, which covalently modifies nucleophilic amino acid residues (such as cysteine, lysine, and histidine) on proteins.[3][4] Following this labeling step, the alkyne-tagged proteins are reacted with a fluorescent azide dye via CuAAC.[9][10] This reaction is highly specific and occurs under mild conditions, preserving the integrity of the proteins.[6][8] The fluorescently labeled proteins are then separated by SDS-PAGE, and the gel is directly imaged using a fluorescence scanner.[7][11] This approach offers a significant advantage over traditional methods like western blotting, as it does not require antibodies and provides a more direct and potentially more quantitative readout of protein carbonylation.[12]

Applications

-

Screening for inhibitors of oxidative stress: The assay can be used to screen compound libraries for their ability to reduce protein carbonylation in cellular models of oxidative stress.

-

Target identification and validation: By identifying proteins that are carbonylated in response to specific stimuli or in disease states, this method can help to identify novel drug targets.[13]

-

Biomarker discovery: The pattern of protein carbonylation can serve as a biomarker for disease diagnosis, prognosis, or response to therapy.[14]

-

Mechanistic studies: This technique can be employed to investigate the role of protein carbonylation in various cellular processes and signaling pathways.[6]

Experimental Protocols

Materials and Reagents

-

This compound (ONE-Alkyne)

-

Fluorescent Azide (e.g., Azide-Fluor 488, Azide-Fluor 546)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Polyacrylamide gels

-

SDS-PAGE running buffer

-

Fluorescence gel scanner

Experimental Workflow Diagram

Caption: Overall experimental workflow for in-gel fluorescence detection.

Protocol 1: Labeling of Proteins in Cultured Cells with this compound

-

Seed cells in an appropriate culture dish and grow to the desired confluency.

-

Treat cells with your compound of interest or induce oxidative stress as required by your experimental design.

-

Add this compound to the cell culture medium at a final concentration of 10-50 µM. Incubate for 2-4 hours at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Proceed to the Click Chemistry Reaction protocol.

Protocol 2: Click Chemistry Reaction for Fluorescent Labeling

This protocol is based on a final reaction volume of 50 µL.

-

In a microcentrifuge tube, add 20-50 µg of ONE-Alkyne labeled protein lysate. Adjust the volume to 35 µL with lysis buffer or PBS.

-

Prepare a fresh "Click-Mix" by adding the following reagents in order:

-

4 µL of 10X TBTA/CuSO₄ solution (1.7 mM TBTA, 1 mM CuSO₄ in DMSO/t-butanol)

-

1 µL of 10 mM Fluorescent Azide stock solution (in DMSO)

-

10 µL of 50 mM TCEP (freshly prepared in water)

-

-

Add 15 µL of the Click-Mix to the protein sample.

-

Vortex gently to mix and incubate the reaction for 1 hour at room temperature, protected from light.[7]

-

(Optional but recommended) To remove unreacted fluorescent azide, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with cold methanol. Air-dry the pellet.[7]

-

Resuspend the protein pellet in an appropriate volume of Laemmli sample buffer.

Protocol 3: In-Gel Fluorescence Detection

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel. Include a pre-stained molecular weight marker.

-

Run the gel according to standard procedures.

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel in deionized water for 5-10 minutes to remove residual SDS.[7]

-

Scan the gel using a fluorescence imager equipped with the appropriate excitation and emission filters for the chosen fluorescent dye.[7]

-

After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or SYPRO Ruby for total protein visualization.

Signaling Pathway Diagram

Caption: Formation of 4-ONE and subsequent protein carbonylation.

Data Presentation

The following table provides a hypothetical example of quantitative data that could be obtained from an in-gel fluorescence experiment. The fluorescence intensity of each band corresponding to a carbonylated protein would be normalized to the total protein in that lane (determined by Coomassie or SYPRO Ruby staining).

| Treatment Group | Protein Band (kDa) | Normalized Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| Control | 75 | 105 ± 12 | 1.0 |

| Control | 50 | 88 ± 9 | 1.0 |

| Oxidative Stress | 75 | 420 ± 35 | 4.0 |

| Oxidative Stress | 50 | 352 ± 28 | 4.0 |

| Oxidative Stress + Compound X | 75 | 158 ± 20 | 1.5 |

| Oxidative Stress + Compound X | 50 | 132 ± 15 | 1.5 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | Inefficient labeling with ONE-Alkyne | Optimize the concentration of ONE-Alkyne and incubation time. Ensure cells are metabolically active. |

| Incomplete click reaction | Use freshly prepared reagents, especially TCEP. Optimize the concentrations of copper and TBTA. Ensure the pH is suitable for the reaction. | |

| Insufficient amount of labeled protein | Increase the amount of protein lysate used in the click reaction. | |

| High background fluorescence | Unreacted fluorescent azide in the gel | Perform the optional protein precipitation step to remove excess dye. Increase the number and duration of gel washes post-electrophoresis. |

| Non-specific binding of the probe | Reduce the concentration of ONE-Alkyne or the incubation time. | |

| Smeared bands | Protein degradation | Ensure the use of a protease inhibitor cocktail during cell lysis. Keep samples on ice. |

| Protein aggregation | Ensure complete solubilization of the protein pellet after precipitation. | |

| Inconsistent results | Variability in cell culture or treatment | Maintain consistent cell culture conditions and treatment protocols. |

| Pipetting errors | Use calibrated pipettes and prepare master mixes for the click reaction. |

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of protein targets of 4-hydroxynonenal using click chemistry for ex vivo biotinylation of azido and alkynyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteomic analysis of 4-hydroxynonenal (4-HNE) modified proteins in liver mitochondria from chronic ethanol-fed rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemoproteomic Profiling with 4-Oxo-2-Nonenal Alkyne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Oxo-2-nonenal (ONE) is a highly reactive lipid-derived electrophile generated during oxidative stress through the peroxidation of polyunsaturated fatty acids.[1][2] Due to its reactivity, ONE can form covalent adducts with nucleophilic residues on proteins, primarily cysteine and lysine, thereby altering their structure and function.[2][3] This modification of proteins by ONE is implicated in the modulation of various cellular signaling pathways and is associated with a range of pathologies, including inflammation, neurodegenerative disorders, and cancer.[2]

To elucidate the cellular targets of ONE and understand its role in signaling and disease, a powerful chemoproteomic strategy utilizing a terminal alkyne-functionalized analog of ONE, 4-Oxo-2-Nonenal Alkyne (aONE), has been developed.[2] This probe enables the covalent labeling of ONE-targeted proteins within intact cells. The incorporated alkyne handle serves as a bioorthogonal reporter that can be selectively tagged with azide-functionalized reporters, such as biotin for enrichment or a fluorophore for visualization, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4]

This approach allows for the sensitive and specific identification of ONE-modified proteins and the precise mapping of adduction sites using mass spectrometry-based proteomics.[2][4] Quantitative chemoproteomic platforms, often employing stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags, enable the dynamic and comparative analysis of ONE adduction under different cellular conditions.[4] These studies have revealed that ONE can induce various types of modifications, including Michael adducts and novel pyrrole adducts on cysteine, as well as ketoamide and Schiff-base adducts on lysine.[2][3]

The functional consequences of ONE-protein adduction are significant, with identified targets being involved in key cellular processes. Notably, proteins within the Keap1-Nrf2 and ferroptosis signaling pathways have been identified as targets of ONE, providing a mechanistic link between lipid peroxidation and the cellular stress response.[5][6][7] The ability to profile these modifications provides critical insights into the molecular mechanisms of oxidative stress and opens avenues for the development of novel therapeutic strategies targeting these pathways.

Quantitative Data Summary

The following tables summarize quantitative data from a chemoproteomic study utilizing aONE to identify protein targets in RKO cells.[2]

Table 1: Representative Cysteine Adducts Identified by aONE Labeling

| Protein | Gene | Site | Adduct Type |

| 14-3-3 protein zeta/delta | YWHAZ | Cys25 | Pyrrole |

| 40S ribosomal protein S3 | RPS3 | Cys128 | Michael |

| Actin, cytoplasmic 1 | ACTB | Cys272 | Pyrrole |

| Aldehyde dehydrogenase, mitochondrial | ALDH2 | Cys302 | Michael |

| Alpha-enolase | ENO1 | Cys363 | Pyrrole |

| Annexin A2 | ANXA2 | Cys133 | Michael |

| ATP synthase subunit beta, mitochondrial | ATP5B | Cys245 | Pyrrole |

| Cofilin-1 | CFL1 | Cys39 | Michael |

| Elongation factor 1-alpha 1 | EEF1A1 | Cys296 | Pyrrole |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Cys152 | Michael |

| Heat shock protein HSP 90-alpha | HSP90AA1 | Cys571 | Pyrrole |

| Peroxiredoxin-1 | PRDX1 | Cys52 | Michael |

| Peptidyl-prolyl cis-trans isomerase A | PPIA | Cys115 | Pyrrole |

| Pyruvate kinase PKM | PKM | Cys358 | Michael |

| Tubulin beta chain | TUBB | Cys211 | Pyrrole |

Table 2: Representative Lysine Adducts Identified by aONE Labeling

| Protein | Gene | Site | Adduct Type |

| 60S acidic ribosomal protein P0 | RPLP0 | Lys214 | Ketoamide |

| Actin, aortic smooth muscle | ACTA2 | Lys113 | Schiff-base |

| ATP synthase subunit alpha, mitochondrial | ATP5A1 | Lys457 | Ketoamide |

| Calreticulin | CALR | Lys233 | Schiff-base |

| Elongation factor 2 | EEF2 | Lys580 | Ketoamide |

| Heat shock cognate 71 kDa protein | HSPA8 | Lys77 | Schiff-base |

| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | Lys351 | Ketoamide |

| Histone H2B type 1-C/E/F/G/I | HIST1H2BC | Lys24 | Schiff-base |

| L-lactate dehydrogenase A chain | LDHA | Lys245 | Ketoamide |

| Prelamin-A/C | LMNA | Lys442 | Schiff-base |

| Protein disulfide-isomerase | P4HB | Lys418 | Ketoamide |

| Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform | PPP2R1A | Lys428 | Schiff-base |

| Spectrin alpha chain, non-erythrocytic 1 | SPTAN1 | Lys1987 | Ketoamide |

| Vimentin | VIM | Lys431 | Schiff-base |

Experimental Protocols

Protocol 1: Cell Culture, aONE Labeling, and Lysis

-

Cell Culture: Culture cells (e.g., RKO, HEK293T) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

aONE Probe Treatment: When cells reach 80-90% confluency, replace the culture medium with fresh medium containing the desired concentration of this compound (aONE) probe (typically 10-50 µM). Incubate for the desired time (e.g., 2-4 hours).

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Sonicate the cell lysate on ice to shear DNA and ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry for Biotin Tagging

-

Prepare Click Chemistry Reaction Mix: For a typical 1 mg protein sample, prepare the following reaction mix. Note: Prepare fresh stocks of sodium ascorbate and CuSO4.

-

Protein lysate (1 mg in 500 µL lysis buffer)

-

Azide-PEG3-Biotin (final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO4) (final concentration 1 mM)

-

-

Reaction Incubation:

-

Add the click chemistry reagents to the protein lysate in the order listed above.

-

Vortex briefly and incubate the reaction at room temperature for 1 hour with gentle rotation, protected from light.

-

-

Protein Precipitation:

-

Precipitate the protein by adding 4 volumes of ice-cold acetone.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Carefully discard the supernatant and wash the pellet with ice-cold methanol.

-

Air-dry the pellet.

-

Protocol 3: Enrichment of Biotinylated Proteins and On-Bead Digestion

-

Resuspend Protein Pellet: Resuspend the air-dried protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in 50 mM Tris-HCl, pH 8.0).

-

Streptavidin Bead Incubation:

-

Add high-capacity streptavidin agarose beads to the resuspended protein solution.

-

Incubate for 2-4 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

-

-

Washing:

-

Centrifuge the beads at a low speed (e.g., 1,000 x g) for 2 minutes and discard the supernatant.

-

Wash the beads sequentially with:

-

1% SDS in PBS

-

6 M urea in PBS

-

PBS with 0.1% Tween-20

-

50 mM ammonium bicarbonate

-

-

-

On-Bead Digestion:

-

Resuspend the washed beads in 50 mM ammonium bicarbonate.

-

Reduce the proteins with dithiothreitol (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.

-

Alkylate the cysteines with iodoacetamide (IAA) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.

-

Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

-

-

Peptide Elution:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Protocol 4: LC-MS/MS Analysis and Data Processing

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography system.

-

Use a suitable gradient to separate the peptides over a C18 column.

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the fragmentation spectra against a relevant protein database (e.g., UniProt) with the following parameters:

-

Enzyme: Trypsin

-

Fixed modifications: Carbamidomethyl (C)

-

Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the specific mass shifts corresponding to the different aONE adducts on cysteine and lysine.

-

-

Perform quantification based on the chosen method (e.g., label-free quantification, SILAC).

-

Filter the identified peptides and proteins to a false discovery rate (FDR) of <1%.

-

Visualizations

Caption: Experimental workflow for chemoproteomic profiling with aONE.

Caption: ONE-mediated activation of the Nrf2-Keap1 signaling pathway.

Caption: Role of ONE in the induction of ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Identification and Quantification of 4-Oxo-2-Nonenal (ONE) Alkyne-Modified Proteins by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid peroxidation, a consequence of oxidative stress, generates reactive electrophiles such as 4-oxo-2-nonenal (ONE).[1] These molecules can covalently modify proteins on nucleophilic amino acid residues like cysteine, lysine, and histidine, altering protein function and impacting cellular signaling pathways.[1][2] Understanding the specific protein targets of ONE is crucial for elucidating mechanisms of cellular damage, redox signaling, and the pathology of various diseases. This application note describes a chemoproteomic strategy to identify and quantify proteins modified by ONE in a cellular context. The method utilizes an alkyne-functionalized analog of ONE (aONE) for metabolic labeling, followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a biotin tag for enrichment and subsequent identification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]

Principle of the Method The workflow involves five main stages:

-

Metabolic Labeling: Cells are treated with an alkyne-tagged ONE probe (aONE), which mimics endogenous ONE and covalently modifies cellular proteins.[1]

-

Proteolysis: Labeled proteins are extracted from the cells and digested into peptides using trypsin.

-

Click Chemistry Biotinylation: The alkyne-modified peptides are conjugated to an azide-functionalized biotin tag via a highly specific and efficient click chemistry reaction.[5] For quantitative analysis, isotopically "light" and "heavy" versions of the biotin tag can be used for different experimental conditions.[1][3]

-

Enrichment: The biotinylated peptides are selectively captured and enriched using streptavidin-coated beads.[1][6]

-

Mass Spectrometry Analysis: The enriched peptides are eluted and analyzed by LC-MS/MS to identify the modified proteins and pinpoint the specific sites of modification.[1][3][4]

Visualized Experimental Workflow

Caption: A generalized, site-centric quantitative chemoproteomic strategy.[3][4]

Detailed Experimental Protocols

Protocol 1: Cell Culture, Labeling, and Lysis

-

Cell Culture: Culture cells (e.g., RKO cells) to approximately 80% confluency in appropriate media.

-

Probe Labeling: Treat cells with the desired concentration of the alkyne-ONE (aONE) probe for a specified duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvest: After incubation, wash the cells twice with cold Dulbecco's phosphate-buffered saline (D-PBS).

-

Lysis: Lyse the cell pellets on ice in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% Igepal, pH 7.5) supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

Protocol 2: Protein Digestion and Click Chemistry

-

Reduction and Alkylation:

-

To prevent the reversion of Michael adducts, treat the lysate with 4 mM sodium borohydride (NaBH₄) for 1 hour at room temperature.[4]

-